molecular formula C22H20N6 B1665900 2-N,4-N-bis(2-methyl-1H-indol-5-yl)pyrimidine-2,4-diamine CAS No. 1071098-42-4

2-N,4-N-bis(2-methyl-1H-indol-5-yl)pyrimidine-2,4-diamine

Cat. No. B1665900
M. Wt: 368.4 g/mol
InChI Key: SYWHWWKOIJCMKF-UHFFFAOYSA-N
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Description

“2-N,4-N-bis(2-methyl-1H-indol-5-yl)pyrimidine-2,4-diamine” is a compound with the molecular formula C22H20N6. It has a molecular weight of 368.4 g/mol . The compound is also known by other names such as AZA1 and SCHEMBL849257 .


Molecular Structure Analysis

The molecular structure of “2-N,4-N-bis(2-methyl-1H-indol-5-yl)pyrimidine-2,4-diamine” includes two indole rings attached to a pyrimidine ring . The InChI string and Canonical SMILES for the compound are also provided .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 5, indicating its lipophilicity. It has 4 hydrogen bond donors and 4 hydrogen bond acceptors. The compound has a rotatable bond count of 4. The topological polar surface area is 81.4 Ų. The compound has a heavy atom count of 28 .

Scientific Research Applications

1. Framework Structures in Crystallography

  • A study analyzed molecules similar to the specified compound, focusing on their electronic structures and hydrogen bonding. Molecules were linked into frameworks or sheets through hydrogen bonds, highlighting their potential in crystallographic applications (Low et al., 2007).

2. Polyimide Synthesis and Properties

  • Research has been conducted on diamine monomers related to the specified compound for the synthesis of heterocyclic polyimides. These materials exhibited excellent solubility, thermal stability, and mechanical properties, making them useful in high-performance polymer applications (Wang et al., 2015).

3. Synthesis of Novel Compounds for Medical Applications

  • A study focused on synthesizing new families of compounds structurally related to the specified compound, exploring their potential in medicinal chemistry (Pierce et al., 2010).

4. Construction of Substituted Pyrimidones

  • Another research explored the synthesis of substituted pyrimidones, which could have implications in drug design and development (Hamama et al., 2012).

5. Hydrogen Bonding in Anhydrous and Hydrated Forms

  • Studies have analyzed the hydrogen bonding in compounds related to the specified chemical, providing insights into their structural properties and potential uses in crystallography (Trilleras et al., 2008).

6. Polyamides and Polyimides Synthesis

  • Research on the synthesis of polyamides and polyimides using related monomers revealed their thermal stability and solubility, highlighting their utility in the creation of high-performance materials (Yang & Lin, 1995).

7. Novel Polyimide Films

  • Studies have also been conducted on novel polyimide films derived from related compounds, evaluating their solubility, thermal, mechanical, and optical properties (Wang, 2014).

8. Development of Fluorescent Polyimide Chemosensors

  • A novel diamine containing heterocyclic pyridine was synthesized and used to develop poly(pyridine-imide), which acted as a chemosensor with potential applications in sensing technologies (Wang et al., 2008).

9. Synthesis of Novel Diamines for Polyimide Synthesis

  • Research has also been conducted on synthesizing novel diamines similar to the specified compound for the preparation of polyimides with high glass transition temperatures and thermal stability (Morikawa et al., 2012).

10. Synthesis of Novel Soluble Polyimides

  • A study synthesized novel soluble polyimides from related diamine monomers, demonstrating their good solubility and excellent mechanical properties, which can be used in high-performance polymer applications (Guan et al., 2014).

properties

IUPAC Name

2-N,4-N-bis(2-methyl-1H-indol-5-yl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6/c1-13-9-15-11-17(3-5-19(15)24-13)26-21-7-8-23-22(28-21)27-18-4-6-20-16(12-18)10-14(2)25-20/h3-12,24-25H,1-2H3,(H2,23,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWHWWKOIJCMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)NC3=NC(=NC=C3)NC4=CC5=C(C=C4)NC(=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n2,n4-Bis(2-methyl-1h-indol-5-yl)pyrimidine-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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